molecular formula C13H15N3O2 B11673798 ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate

ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate

Cat. No.: B11673798
M. Wt: 245.28 g/mol
InChI Key: BSJFYWGNVTVHET-ZSOIEALJSA-N
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Description

N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with ethoxycarbonyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell growth and apoptosis. This binding can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its specific indole structure, which imparts distinct biological activities.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl N-[(Z)-(1-methylindol-3-yl)methylideneamino]carbamate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)15-14-8-10-9-16(2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3,(H,15,17)/b14-8-

InChI Key

BSJFYWGNVTVHET-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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